5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide
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Overview
Description
5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide is a chemical compound with the molecular formula C14H21N3O2 and a molecular weight of 263.34 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide typically involves multiple steps, starting with the reaction of 2-pyrrolidinobenzamide with appropriate reagents to introduce the amino and methoxyethyl groups. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active compounds can make it useful in drug discovery and development.
Medicine: Potential medical applications of this compound include its use as a therapeutic agent or a precursor in the synthesis of pharmaceuticals. Its biological activity may be explored for treating various diseases.
Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings, due to its chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
5-Amino-2-methoxyphenol
N-(2-methoxyethyl)-1-(pyridin-2-yl)ethanamine
2-Methoxy-N-(pyridin-2-ylmethyl)ethanamine
Uniqueness: 5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
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Properties
IUPAC Name |
5-amino-N-(2-methoxyethyl)-2-pyrrolidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-19-9-6-16-14(18)12-10-11(15)4-5-13(12)17-7-2-3-8-17/h4-5,10H,2-3,6-9,15H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUXGSDUUJEWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(C=CC(=C1)N)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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